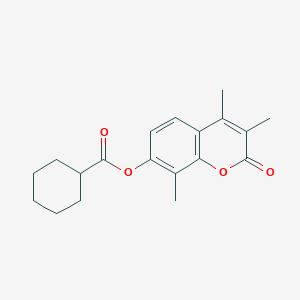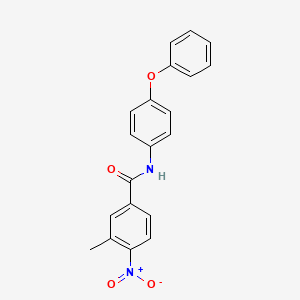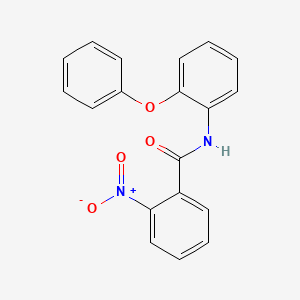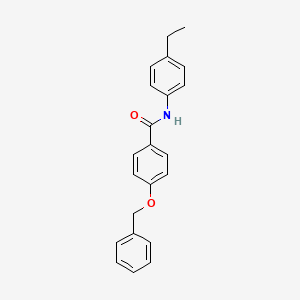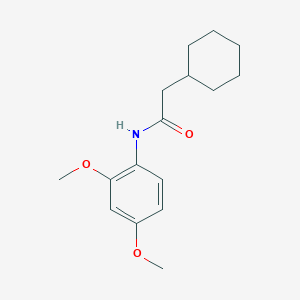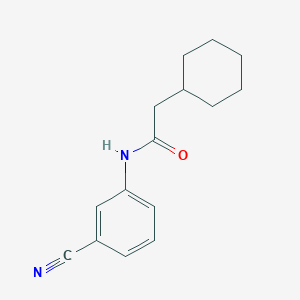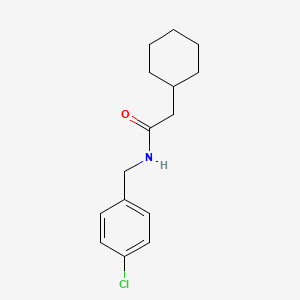
3-chloro-4-methyl-N-(4-methylbenzyl)benzamide
Overview
Description
3-chloro-4-methyl-N-(4-methylbenzyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(4-methylbenzyl)benzamide involves its binding to GPCRs, which are transmembrane proteins that play a key role in cellular signaling pathways. The compound acts as an agonist or antagonist of GPCRs, depending on the specific receptor subtype and cellular context. The binding of the compound to GPCRs leads to the activation or inhibition of downstream signaling pathways, which ultimately regulate various physiological processes such as cell growth, differentiation, and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific GPCR subtype targeted by the compound. For example, the compound has been shown to activate the GPR40 receptor, which is involved in insulin secretion and glucose homeostasis. The compound has also been shown to inhibit the CXCR2 receptor, which is involved in inflammation and cancer metastasis. Other effects of the compound include the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-4-methyl-N-(4-methylbenzyl)benzamide in lab experiments is its high potency and selectivity for GPCRs. The compound has been shown to have nanomolar to picomolar affinity for various GPCR subtypes, which makes it a valuable tool compound for studying GPCR biology. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, the compound may exhibit off-target effects on other proteins or receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 3-chloro-4-methyl-N-(4-methylbenzyl)benzamide in scientific research. One direction is the development of new ligands based on the structure of the compound, which can have improved pharmacological properties and therapeutic potential. Another direction is the use of the compound in high-throughput screening assays to identify novel GPCR ligands for drug discovery. Additionally, the compound can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Overall, the unique properties and applications of this compound make it a valuable tool compound for scientific research in various fields.
Scientific Research Applications
3-chloro-4-methyl-N-(4-methylbenzyl)benzamide has been used in various scientific research studies, including drug discovery, medicinal chemistry, and pharmacology. It is commonly used as a ligand for G protein-coupled receptors (GPCRs), which are important drug targets for various diseases such as cancer, diabetes, and cardiovascular disorders. The compound has also been used as a tool compound to study the structure-activity relationship (SAR) of GPCRs and to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-6-13(7-4-11)10-18-16(19)14-8-5-12(2)15(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZFBNXFDLSAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dichloro-2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B3461359.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B3461361.png)
![N-[2-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B3461363.png)

